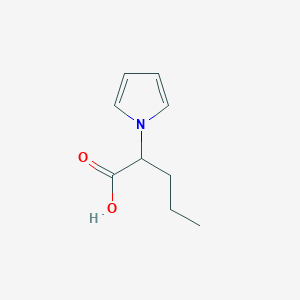

2-(1H-Pyrrol-1-YL)pentanoic acid

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-(1H-Pyrrol-1-YL)pentanoic acid are not available, pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed .Scientific Research Applications

Antifungal Applications

A novel compound related to 2-(1H-Pyrrol-1-yl)pentanoic acid, specifically 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., showed significant in vitro antifungal activity against various fungal species, including Candida albicans and Aspergillus species. This compound's potential for developing new antimycotic drugs is noteworthy (Dabur et al., 2005).

Biochemical Research

Pyrrole alkaloids similar in structure to 2-(1H-Pyrrol-1-yl)pentanoic acid have been identified from Lycium chinense fruits. These compounds, including derivatives like 3-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]pentanedioic acid, contribute to our understanding of natural alkaloid chemistry (Youn et al., 2016).

Polymer and Material Science

Novel functionalized pyrroles, including compounds similar to 2-(1H-Pyrrol-1-yl)pentanoic acid, have been synthesized for use in biosensor applications. These compounds, like 3-pyrrolylpentanoic acid, were utilized in constructing gene sensors based on pyrrole copolymer films, demonstrating their potential in advanced material science (Peng et al., 2007).

Catalysis and Green Chemistry

In the field of green chemistry, derivatives of 2-(1H-Pyrrol-1-yl)pentanoic acid have been explored in catalytic processes. For instance, pentanoic acid derivatives were studied for their role in converting γ-valerolactone to industrially relevant chemicals, highlighting their importance in sustainable chemical synthesis (Al‐Naji et al., 2020).

Crystallography and Molecular Structure

2-(1H-Pyrrol-1-yl)pentanoic acid and its derivatives have also found applications in crystallography and molecular structure studies. They have been used as additives to influence the morphology of salt crystals, demonstrating their utility in understanding crystal growth and formation (Si et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, [2-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study of 2-(1H-Pyrrol-1-YL)pentanoic acid and similar compounds are vast. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets to induce changes in their structure or function

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Similar compounds have been found to form micelles in an aqueous solution and can be used to prepare liposome/nano particles for drug nanocarriers . This suggests that the compound’s action may be influenced by the surrounding environment.

properties

IUPAC Name |

2-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLPDTIGSUYXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465011 | |

| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrrol-1-YL)pentanoic acid | |

CAS RN |

70901-15-4 | |

| Record name | α-Propyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70901-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

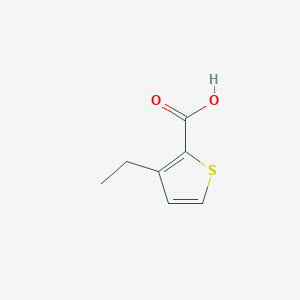

Synthesis routes and methods

Procedure details

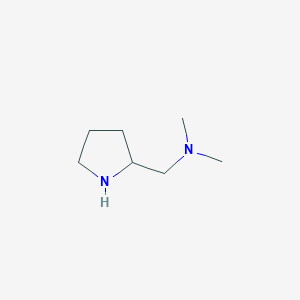

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)